

Advanced Spectroscopic Characterization of C.I. Disperse Red 19

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: C.I. Disperse Red 19

CAS No.: 2734-52-3

Cat. No.: B1582883

[Get Quote](#)

Application Note: AN-DR19-SPEC-01

Executive Summary

C.I. Disperse Red 19 (DR19) is more than a textile colorant; it is a functional pseudo-stilbene azobenzene chromophore critical in the synthesis of Nonlinear Optical (NLO) polymers and as a solvatochromic probe in drug delivery systems.^[1] Its dual hydroxyl functionality allows for covalent incorporation into polyurethane and polyester backbones, providing superior thermal stability compared to doped guest-host systems.^[1]

However, commercial-grade DR19 typically contains significant impurities (dispersants like lignin sulfonates) that quench NLO response and interfere with stoichiometric polymerization.^[1] This guide provides a rigorous, self-validating workflow for the purification and spectroscopic certification of DR19, tailored for researchers in materials science and pharmaceutical formulation.^[1]

Part 1: Chemical Context & Pre-Analytical Preparation^[1]

The Analyte

- IUPAC Name: 2,2'-((4-((4-nitrophenyl)diazenyl)phenyl)azanediyl)diethanol[1]
- Molecular Formula: $C_{20}H_{20}N_4O_2$

[1]

- Key Functionalities:
 - Acceptor: Nitro group (NO₂)
 - Donor: Diethanolamine group (N(CH₂CH₂OH)₂)
 - Bridge: Azo group (N=N)
- Mechanism of Action: The donor-acceptor structure facilitates a strong Intramolecular Charge Transfer (ICT), resulting in a large dipole moment and high hyperpolarizability (χ⁽³⁾), essential for electro-optic modulation and Second Harmonic Generation (SHG).[1]

Protocol: Purification via Recrystallization

Objective: Remove ionic dispersants and synthesis byproducts to achieve >99% spectroscopic purity.[1]

Materials:

- Crude DR19 (Commercial grade).[1]
- Solvents: Absolute Ethanol (EtOH), Acetone.[1]

- Equipment: Soxhlet extractor (optional for high impurity), Hot plate, Vacuum filtration setup. [1]

Step-by-Step Methodology:

- Solubility Check: Dissolve 1g of crude DR19 in 50 mL of hot ethanol ().
 - Self-Validation Check: If a gummy, insoluble residue remains, these are likely inorganic dispersants.[1] Filter while hot before cooling.[1]
- Crystallization: Allow the saturated solution to cool slowly to room temperature, then place in an ice bath () for 4 hours. Rapid cooling traps impurities; slow cooling yields needle-like dark red crystals. [1]
- Washing: Filter the crystals and wash with cold ethanol ().
- Drying: Dry under vacuum at for 12 hours to remove solvent inclusions.
- Purity Validation: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5).
 - Pass Criteria: Single spot ().[1]
 - Fail Criteria: Trailing or secondary spots indicate isomers or mono-substituted byproducts. [1]

Part 2: Electronic Absorption Spectroscopy (UV-Vis)

Rationale: UV-Vis is the primary tool for assessing the Intramolecular Charge Transfer (ICT) strength. DR19 exhibits positive solvatochromism, meaning its absorption maximum (

) redshifts as solvent polarity increases.[1]

Experimental Setup

- Instrument: Double-beam UV-Vis Spectrophotometer.
- Path Length: 10 mm quartz cuvette.[1]
- Concentration:

M (Ensure absorbance < 1.0 to remain in Beer-Lambert linear range).

Solvatochromic Shift Data

The following table summarizes expected shifts. Deviations >5 nm suggest water contamination or aggregation.[1]

Solvent	Polarity Index ()	(nm)	Transition Type
Toluene	2.4	~458	
Chloroform	4.1	~472	ICT dominated
Ethanol	4.3	~478	ICT + H-bonding
DMSO	7.2	~488	Strong ICT

Protocol: Determination of Molar Extinction Coefficient () [1]

- Prepare a stock solution of purified DR19 in Ethanol (

M).[1]

- Prepare 5 serial dilutions ranging from

M to

M.

- Measure Absorbance (

) at

(478 nm).[1]

- Plot

vs. Concentration (

).[1]

- Calculation:

(where

cm).[1]

- Reference Value:

[1]

Part 3: Vibrational Spectroscopy (FTIR)[1]

Rationale: FTIR confirms the integrity of the functional groups required for polymerization (OH) and the NLO chromophore (NO₂).

Key Band Assignments

Acquire spectrum using KBr pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber ()	Functional Group	Mode	Diagnostic Note
3250 - 3450	O-H	Stretch (Broad)	Critical for polyurethane synthesis.[1] Sharpness indicates crystallinity.
2850 - 2950	C-H (Aliphatic)	Stretch	Corresponds to the ethyl chains on the amine.
1580 - 1600	C=C (Aromatic)	Ring Stretch	Benzene ring skeleton.[1]
1500 - 1520	N-O	Asymmetric Stretch	Strong band, confirms nitro group presence. [1]
1330 - 1340	N-O	Symmetric Stretch	Paired with the 1500 band.
1130 - 1150	C-N	Stretch	Ar-N bond.

Application Insight: If the OH band at 3300

disappears after reaction with a diisocyanate, it confirms the successful formation of a polyurethane linkage.[1]

Part 4: Structural Validation (NMR)

Rationale:

-NMR is the definitive test for structure and purity. It distinguishes DR19 from similar dyes (like Disperse Red 1) by quantifying the hydroxyethyl protons.

-NMR Protocol (400 MHz, DMSO-) [1]

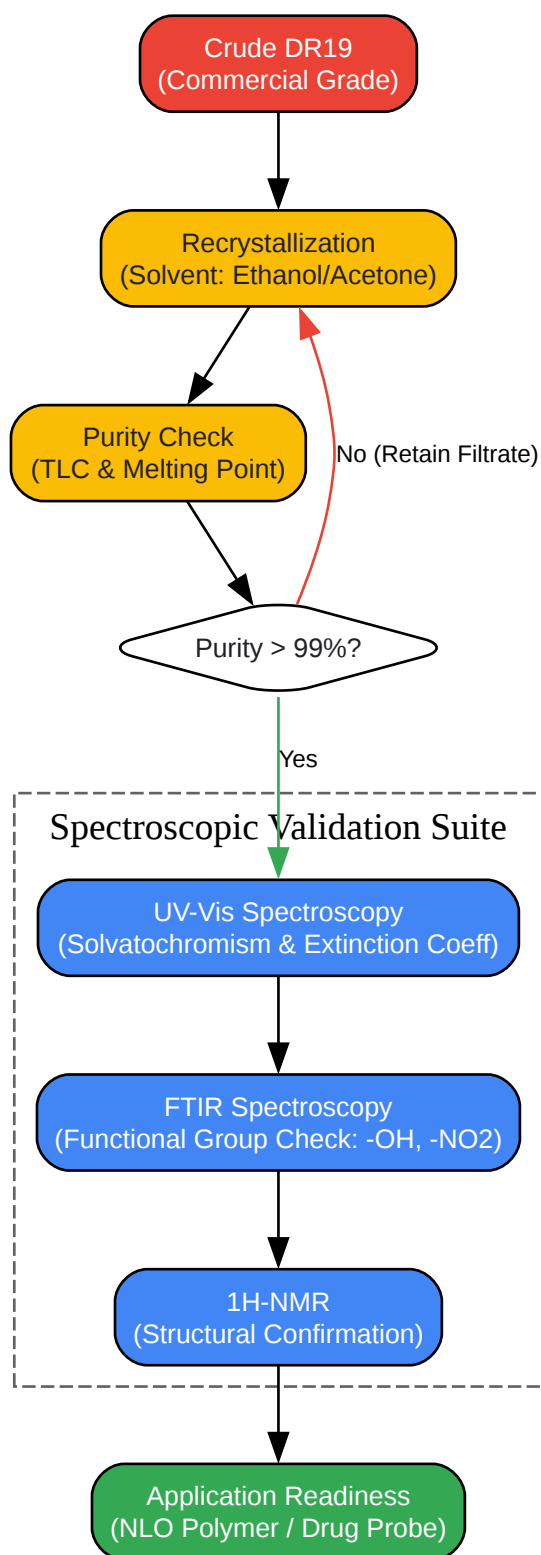
- Aromatic Region (AA'BB' System):

- 8.35 ppm (d, 2H, ortho to
): Deshielded by electron-withdrawing nitro group.[1]
- 7.90 ppm (d, 2H, meta to
).[1]
- 7.80 ppm (d, 2H, ortho to azo group on amine ring).[1]
- 6.90 ppm (d, 2H, ortho to amine): Shielded by electron-donating amine.[1]
- Aliphatic Region:
 - 4.85 ppm (t, 2H,
): Hydroxyl protons (often broad or invisible if wet).[1]
 - 3.65 ppm (q/m, 4H,
): Methylene adjacent to oxygen.[1]
 - 3.55 ppm (t, 4H,
): Methylene adjacent to nitrogen.[1]

Self-Validation: Integration ratio of Aromatic (8H) to Aliphatic (8H + 2H from OH) must be roughly 4:5. Significant deviation implies solvent retention or degradation.[1]

Part 5: Characterization Workflow Diagram

The following diagram illustrates the logical flow from crude material to validated NLO-ready chromophore.



[Click to download full resolution via product page](#)

Caption: Workflow for the purification and spectroscopic validation of Disperse Red 19, ensuring removal of dispersants before NLO or biological application.

Part 6: Advanced Applications & References

NLO & Photoisomerization

DR19 is a "push-pull" azobenzene.^[1] Upon irradiation with linearly polarized light (typically 488 nm or 532 nm), it undergoes trans-cis-trans isomerization.^[1]

- Protocol Note: When characterizing polymer films containing DR19, use a "poling" setup (applying an electric field near the glass transition temperature,) to align the dipoles.^[1] The order parameter () can be monitored via UV-Vis absorbance changes before and after poling.^[1]

Biological Relevance

In drug development, DR19 serves as a hydrophobic model compound.^[1] Its diffusion coefficient in hydrogels mimics that of hydrophobic drugs, allowing researchers to study release kinetics using simple spectrophotometry without wasting expensive API (Active Pharmaceutical Ingredients).^[1]

References

- Sigma-Aldrich. Disperse Red 19 Product Specification and Safety Data Sheet.^[1] [Link](#)^[1]
- Shi, Y., et al. (1991). "Large photoinduced birefringence in an optically nonlinear polyester polymer."^[1] Applied Physics Letters, 59(23), 2935.^[1] (Seminal work on DR19 in NLO polymers). [Link](#)^[1]
- Cinar, M., et al. (2014). "A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors."^[1]^[2] Spectrochimica Acta Part A, 122, 682-689.^[1] [Link](#)^[1]^[2]
- Burland, D. M., et al. (1994). "Second-order nonlinearity in poled-polymer systems."^[1] Chemical Reviews, 94(1), 31-75.^[1] (Review of chromophore alignment mechanics). [Link](#)^[1]
- Preston, D., et al. (1998). "Solvatochromism of Disperse Red 19."^[1] Journal of Physical Chemistry A. (Detailed solvent interaction analysis). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture | IETA \[ieta.org\]](#)
- [2. A comparative study of selected disperse azo dye derivatives based on spectroscopic \(FT-IR, NMR and UV-Vis\) and nonlinear... \[ouci.dntb.gov.ua\]](#)
- To cite this document: BenchChem. [Advanced Spectroscopic Characterization of C.I. Disperse Red 19]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582883/docs#advanced-spectroscopic-characterization-of-c-i-disperse-red-19\]](https://www.benchchem.com/product/b1582883/docs#advanced-spectroscopic-characterization-of-c-i-disperse-red-19)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)